molecular formula C6H15ClF2N2O3 B000181 Vaniqa CAS No. 96020-91-6

Vaniqa

Cat. No. B000181
CAS RN: 96020-91-6
M. Wt: 236.64 g/mol
InChI Key: FJPAMFNRCFEGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vaniqa is a topical cream used to slow the growth of facial hair in women. It is the first and only FDA-approved prescription cream specifically designed for this purpose. This compound is a combination of eflornithine hydrochloride and an emollient base. It works by inhibiting the enzyme ornithine decarboxylase, which is responsible for the synthesis of proteins in the hair follicles. The cream is applied twice daily to the affected area and should be used in combination with other hair removal methods, such as shaving or waxing.

Scientific Research Applications

Dermatological Safety

Eflornithine HCl 13.9% cream, marketed as Vaniqa, has been investigated for its dermatological safety in women. Studies evaluating the cream's dermal safety showed that it does not possess contact sensitizing, photocontact allergic, or phototoxic properties. However, it can cause irritation under exaggerated conditions of use. These studies conclude that this compound has a favorable dermal safety profile appropriate for routine topical application (Hickman, Huber, & Palmisano, 2000).

Percutaneous Absorption and Pharmacokinetics

Research focusing on the percutaneous absorption and pharmacokinetics of Eflornithine HCl 13.9% cream in women with unwanted facial hair revealed minimal percutaneous absorption. The study showed that most of the absorbed eflornithine was excreted in urine without being metabolized, and the systemic exposure to eflornithine was low, suggesting a favorable clinical safety profile (Malhotra, Noveck, Behr, & Palmisano, 2001).

Combination with Laser Therapy

In the context of facial hair removal, a study showed that combining eflornithine cream with laser therapy can safely and effectively reduce hair growth and speed up the hair removal process compared to laser epilation therapy alone (Petrou, 2007).

Treatment of Hirsutism

Eflornithine 13.9% cream is also effective for unwanted facial hair on the mustache and chin areas in the context of hirsutism. It can be used in combination with other treatments such as lasers and IPL (Intense Pulsed Light) for optimal hair removal (Shapiro & Lui, 2005).

Impact on Polyamine Biosynthesis

Eflornithine, also known as DFMO, is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Its effect on polyamine biosynthesis has implications in various diseases characterized by rapid cell growth, such as cancer and infectious diseases (LoGiudice, Le, Abuan, Leizorek, & Roberts, 2018).

Mechanism of Action

Target of Action

Eflornithine hydrochloride hydrate, also known as Eflornithine hydrochloride monohydrate, Vaniqa, or Eflornithine HCl, primarily targets the enzyme Ornithine Decarboxylase (ODC) . ODC plays a crucial role in the biosynthesis of polyamines, low-molecular-weight molecules present in all living cells . It is also involved in conditions like facial hirsutism and cancer, especially when ODC is highly upregulated in tumor cells .

Mode of Action

Eflornithine hydrochloride hydrate acts as an irreversible inhibitor of ODC . It binds irreversibly to ODC, physically blocking the natural substrate ornithine from reaching the active site . This inhibition prevents the conversion of ornithine to putrescine, a key step in polyamine biosynthesis .

Biochemical Pathways

The inhibition of ODC by Eflornithine hydrochloride hydrate disrupts the polyamine biosynthesis pathway . Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and differentiation . By inhibiting ODC, Eflornithine hydrochloride hydrate reduces the production of these polyamines, affecting cellular processes that depend on them .

Pharmacokinetics

Eflornithine hydrochloride hydrate exhibits an oral bioavailability of approximately 50% . It is mainly eliminated through the kidneys (>80%) with low extraction . The compound has a multiphasic plasma concentration-time profile, contributing to highly varying estimates of half-life ranging from 2 to 30 hours . Percutaneous absorption of topical applications of Eflornithine hydrochloride (HCl) cream is very low (<1%) .

Result of Action

The inhibition of ODC by Eflornithine hydrochloride hydrate leads to a decrease in the production of polyamines . This can result in the slowing or stopping of cell growth, which is particularly relevant in the context of cancer treatment, where rapid and uncontrolled cell growth is a key characteristic . In the case of facial hirsutism, the reduction in cell growth can lead to a decrease in hair growth .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of Eflornithine hydrochloride hydrate are not explicitly mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the stability and efficacy of pharmaceutical compounds

Safety and Hazards

Vaniqa is for external use only . The most common side effect is acne . It should not be used in people who may be hypersensitive (allergic) to eflornithine or any of the other ingredients . The safety and efficacy of this compound in children aged 0 to 18 years have not been established . The safety and efficacy of this compound in women with hepatic or renal impairment have not been established .

properties

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAMFNRCFEGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70052-12-9 (Parent)
Record name Eflornithine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045765
Record name Eflornithine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96020-91-6, 68278-23-9
Record name Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96020-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eflornithine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-DL-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFLORNITHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a dry 100 ml three necked RB flask equipped with a stirrer, gas inlet and outlet arrangement methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate (2.0 g) and sodium hydride (0.21 g) in dry THF (20 ml) were added. The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs. The reaction mixture was then cooled to 5° C. and the nitrogen inlet was replaced with chlorodifluoromethane gas tube. The gas was passed for about 45 mts. The reaction was stirred at RT and allowed to stand overnight. The reaction mixture was worked up by quenching with water and the pH was adjusted to 2 with aqueous HCl. The reaction mixture was extracted with MDC twice. The water layer was concentrated and taken up in methanol and chilled. The crystallized inorganic material was removed. The filtrate was concentrated and the residue taken up in 6N HCl and hydrolyzed. The resulting aqueous layer was evaporated. The crude product was dissolved in ethanol, chilled again to remove any inorganic material and further purified by water-acetone to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR matching with material obtained in Example 8.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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